molecular formula C17H27ClN2O B1149583 Ropivacaine hydrochloride, (R)- CAS No. 112773-90-7

Ropivacaine hydrochloride, (R)-

Cat. No.: B1149583
CAS No.: 112773-90-7
M. Wt: 310.86208
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ropivacaine hydrochloride, (R)- is a useful research compound. Its molecular formula is C17H27ClN2O and its molecular weight is 310.86208. The purity is usually 95%.
BenchChem offers high-quality Ropivacaine hydrochloride, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ropivacaine hydrochloride, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Long-lasting Local Anesthesia in Rats : Ropivacaine hydrochloride has been combined with hydroxypropyl chitin thermo-sensitive hydrogel and hyaluronan to create an injectable, sustained-release system. This combination showed a prolonged local analgesic effect in rats, with reduced cytotoxicity compared to ropivacaine hydrochloride alone (Qiao et al., 2022).

  • Sustained Delivery System : Multivesicular liposome formulations have been developed for the sustained delivery of ropivacaine hydrochloride, offering a controlled release mechanism and reduced toxicity compared to conventional therapies (Shen et al., 2011).

  • Clinical Use and Pharmacology Review : Ropivacaine is characterized by less lipophilicity than bupivacaine, resulting in a reduced motor blockade and lower potential for central nervous system toxicity. It is extensively metabolized in the liver and excreted in urine, making it a suitable choice for local anesthesia (Kuthiala & Chaudhary, 2011).

  • Metabolic Racemisation Study : A study examining whether metabolic racemisation of ropivacaine occurs found no trace of this process, indicating its stability in pharmacokinetic and pharmacodynamic studies (Arvidsson et al., 1995).

  • Transdermal Delivery : Novel lipid nanocapsules of ropivacaine have been developed for transdermal delivery, showing potential for external application and improved drug permeability (Zhai et al., 2016).

  • Neurotoxicity in Repeated Intrathecal Administration : Repeated intrathecal administration of ropivacaine hydrochloride in rats has been linked to apoptosis in the spinal cord, raising concerns about potential neurotoxicity in long-term usage (Zhang et al., 2020).

  • Compatibility with Other Drugs : Research has shown that ropivacaine is compatible with various opioids and adrenergic agonists, making it useful in combination therapies for pain management (Öster Svedberg et al., 2002).

  • Disposition Kinetics in Humans : The pharmacokinetic characteristics of ropivacaine were studied after intravenous infusion, showing intermediate blood clearance between mepivacaine and bupivacaine, high plasma binding, and a terminal elimination half-life of approximately 111 minutes (Lee et al., 1989).

Mechanism of Action

Ropivacaine hydrochloride, ®-, also known as ®-(+)-Ropivacaine Hydrochloride, is an amide-type local anesthetic used for local or regional anesthesia during surgery and for short-term management of acute pain .

Target of Action

Ropivacaine primarily targets nerve fibers, blocking the generation and conduction of nerve impulses . This is achieved by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .

Mode of Action

Ropivacaine interacts with its targets by blocking sodium ion channels in the nerve fibers . This blockage increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This interaction results in a loss of sensation in the area where the drug is administered, providing local or regional anesthesia .

Biochemical Pathways

Ropivacaine has been found to interact with the AKT1 pathway, specifically inhibiting GGT1 expression by interacting with the catalytic domain of AKT1 . This interaction impairs AKT1’s kinase activity, resulting in the inactivation of NF-κB . Interestingly, NF-κB can bind to the promoter region of GGT1 . This forms a positive feedback loop in the regulation of ropivacaine-repressed stemness in breast cancer cells .

Pharmacokinetics

Ropivacaine is metabolized in the liver by CYP1A . It exhibits linear pharmacokinetic characteristics in the terminal curve, namely, the first-order model . This is the same metabolic pattern as that reported for ropivacaine hydrochloride injection . The systemic concentration of ropivacaine is dependent on the total dose and concentration of the drug administered, the route of administration, the patient’s hemodynamic/circulatory condition, and the vascularity of the administration site .

Result of Action

The primary result of ropivacaine’s action is the induction of local or regional anesthesia, which is used during surgery and for the short-term management of acute pain . High systemic doses of ropivacaine can result in central nervous system (CNS) and cardiovascular effects, with the CNS effects usually occurring at lower blood plasma concentrations and additional cardiovascular effects occurring at higher concentrations .

Action Environment

Ropivacaine has a significant vasoconstrictive property, long duration of action, and least central nervous system and cardiac complications due to the pure (S)-enantiomer property by reversible inhibition of sodium ion influx in nerve fibers . Its action can be influenced by environmental factors such as the presence of other drugs, the patient’s physiological state, and the specific administration technique .

Biochemical Analysis

Biochemical Properties

Ropivacaine hydrochloride, ®-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by blocking sodium ion channels in nerve cells, which inhibits the generation and conduction of nerve impulses . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . Additionally, ropivacaine hydrochloride, ®-, is metabolized by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which convert it into its metabolites .

Cellular Effects

Ropivacaine hydrochloride, ®-, affects various types of cells and cellular processes. It influences cell function by blocking sodium ion influx, which is essential for nerve impulse propagation . This blockade results in the loss of sensation and motor function in the targeted area. High systemic doses can lead to central nervous system and cardiovascular effects, such as CNS excitation, seizures, and cardiovascular collapse . Ropivacaine hydrochloride, ®-, also affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific ion channels and receptors .

Molecular Mechanism

The molecular mechanism of ropivacaine hydrochloride, ®-, involves the reversible blockade of sodium ion channels in nerve fibers . This blockade prevents the inward movement of sodium ions, which is necessary for the initiation and propagation of action potentials . By increasing the threshold for electrical excitation and slowing the propagation of nerve impulses, ropivacaine hydrochloride, ®-, effectively inhibits nerve signal transmission . Additionally, it has been shown to interact with the AKT1 signaling pathway, influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ropivacaine hydrochloride, ®-, change over time. The compound exhibits biphasic absorption from the epidural space, with half-lives of approximately 14 minutes and 4.2 hours . Its stability and degradation are influenced by factors such as pH and temperature. Long-term effects on cellular function have been observed, including prolonged sensory and motor blockade in animal models . The stability of ropivacaine hydrochloride, ®-, in various formulations can impact its efficacy and duration of action .

Dosage Effects in Animal Models

The effects of ropivacaine hydrochloride, ®-, vary with different dosages in animal models. At lower doses, it provides effective local anesthesia with minimal side effects . Higher doses can lead to toxic effects, including CNS excitation, seizures, and cardiovascular collapse . Studies have shown that ropivacaine hydrochloride, ®-, has a higher safety margin compared to bupivacaine, making it a preferred choice for regional anesthesia .

Metabolic Pathways

Ropivacaine hydrochloride, ®-, is metabolized primarily by cytochrome P450 enzymes in the liver . The major metabolic pathways involve aromatic hydroxylation and N-dealkylation, resulting in the formation of metabolites such as 3-OH-ropivacaine and 2’,6’-pipecoloxylidide (PPX) . These metabolites are further processed and excreted in the urine . The involvement of CYP1A2 and CYP3A4 in the metabolism of ropivacaine hydrochloride, ®-, highlights the importance of these enzymes in its biotransformation .

Transport and Distribution

Ropivacaine hydrochloride, ®-, is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound in plasma, primarily to α1-acid glycoprotein . The compound undergoes extensive metabolism in the liver, and its metabolites are excreted in the urine . The distribution of ropivacaine hydrochloride, ®-, is influenced by factors such as lipid solubility and pH . Its transport and distribution within tissues are critical for its efficacy as a local anesthetic .

Subcellular Localization

The subcellular localization of ropivacaine hydrochloride, ®-, is primarily within the nerve fibers where it exerts its anesthetic effects . The compound targets sodium ion channels on the cell membrane, preventing the influx of sodium ions and inhibiting nerve impulse propagation . This localization is essential for its function as a local anesthetic, as it ensures the effective blockade of nerve signals . Additionally, ropivacaine hydrochloride, ®-, may interact with other cellular components, such as ion channels and receptors, to modulate its activity and function .

Properties

IUPAC Name

(2R)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNSIBYYUOEUSV-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1CCCC[C@@H]1C(=O)NC2=C(C=CC=C2C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150174
Record name Ropivacaine hydrochloride, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112773-90-7
Record name Ropivacaine hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112773907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ropivacaine hydrochloride, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)- N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROPIVACAINE HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MI262Q4RJI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.